(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
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Overview
Description
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is a spirocyclic compound featuring a unique oxaspiro structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a hydroxyl group attached to the propan-1-ol moiety. The stereochemistry of the compound is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a hydroxy ketone or an epoxide, under acidic or basic conditions. The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of halides, amines, or other functionalized derivatives.
Scientific Research Applications
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving spirocyclic structures.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure but differ in the specific rings and functional groups attached.
Spiro cyclopropanes: These compounds feature a spiro linkage involving a cyclopropane ring, which imparts different chemical and physical properties.
Uniqueness
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is unique due to its specific oxaspiro structure and the presence of a hydroxyl group on the propan-1-ol moiety. This combination of features allows the compound to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3/t9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-YHMJZVADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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